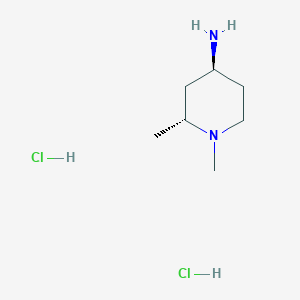

trans-1,2-Dimethylpiperidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-1,2-Dimethylpiperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2174980-90-4 . It has a molecular weight of 201.14 and its IUPAC name is (2R,4S)-1,2-dimethylpiperidin-4-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-6-5-7(8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and is typically stored at -20°C .Scientific Research Applications

1. Polymer Synthesis and Characterization

Poly(β-aminoesters) were synthesized using secondary amines including N,N'-dimethylethylenediamine, piperazine, and 4,4'-trimethylenedipiperidine, showing potential applications of similar compounds like trans-1,2-Dimethylpiperidin-4-amine dihydrochloride in polymer science. These polymers degrade hydrolytically into β-amino acids and exhibit noncytotoxic properties, making them useful in biodegradable polymer research (Lynn & Langer, 2000).

2. Synthesis of Piperidine Derivatives

Research into the synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines, closely related to trans-1,2-Dimethylpiperidin-4-amine dihydrochloride, has shown variable diastereoselectivity. This indicates the compound's potential in the selective synthesis of specific stereoisomers in organic chemistry (Boga, Manescalchi, & Savoia, 1994).

3. Fluorescence Enhancement Studies

Studies on fluorescence enhancement in compounds like trans-4-aminostilbene, which are structurally related to trans-1,2-Dimethylpiperidin-4-amine dihydrochloride, show that N-phenyl substitutions lead to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and high fluorescence quantum yields. This suggests potential applications in materials science and optical engineering (Yang, Chiou, & Liau, 2002).

4. Coordination Chemistry and Polymer Formation

Research in coordination chemistry using rigid aliphatic amino ligands, similar to trans-1,2-Dimethylpiperidin-4-amine dihydrochloride, has led to the assembly of discrete clusters, chains, and networks. This indicates the compound's utility in creating diverse molecular architectures with potential applications in materials science (Pickering, Long, & Cronin, 2004).

5. Synthesis of Chiral Amines

Transaminases have been used as biocatalysts for synthesizing chiral amines, a process relevant to compounds like trans-1,2-Dimethylpiperidin-4-amine dihydrochloride. This synthesis is significant in the pharmaceutical and fine chemical industries, indicating the compound's potential in the production of chiral amines (Slabu, Galman, Lloyd, & Turner, 2017).

properties

IUPAC Name |

(2R,4S)-1,2-dimethylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-7(8)3-4-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMGXLEZIYCTF-VJBFUYBPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCN1C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,2-Dimethylpiperidin-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2662925.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)

![(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2662930.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2662932.png)

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/no-structure.png)

![Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2662939.png)

![rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2662943.png)